molecular formula C12H16OS B8077306 5-(2-Methylphenyl)sulfanylpentanal

5-(2-Methylphenyl)sulfanylpentanal

Cat. No.: B8077306
M. Wt: 208.32 g/mol
InChI Key: PDFXCNIQHVPAPQ-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)sulfanylpentanal is an organosulfur compound featuring a pentanal backbone substituted at the fifth carbon with a 2-methylphenylsulfanyl group. The aldehyde functional group at the terminal position confers electrophilic reactivity, while the 2-methylphenylsulfanyl moiety introduces steric and electronic effects that influence its chemical behavior.

Properties

IUPAC Name

5-(2-methylphenyl)sulfanylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-11-7-3-4-8-12(11)14-10-6-2-5-9-13/h3-4,7-9H,2,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFXCNIQHVPAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1SCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like 5-(2-Methylphenyl)sulfanylpentanal typically involve large-scale chemical reactors, precise temperature control, and the use of high-purity reagents to ensure consistent quality and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)sulfanylpentanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-(2-Methylphenyl)sulfanylpentanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)sulfanylpentanal involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group(s) Sulfur Substituent Notable Inferred Properties
This compound C₁₂H₁₆OS¹ 208.32 Aldehyde 2-Methylphenylsulfanyl High electrophilicity; prone to nucleophilic addition reactions. Steric hindrance from methyl group may slow aromatic substitution .
5-[(2-Chlorophenyl)sulfanyl]pentanoic acid C₁₁H₁₃ClO₂S 244.74 Carboxylic acid 2-Chlorophenylsulfanyl Acidic (pKa ~4-5); halogen enhances electron-withdrawing effects, directing electrophilic substitution to para positions .
Methyl 5-(methylsulfinyl)pentanoate C₇H₁₄O₃S 178.25 Ester, Sulfoxide Methylsulfinyl Polar sulfoxide group increases solubility in polar solvents; ester group susceptible to hydrolysis under acidic/basic conditions .

Key Observations:

Functional Group Influence: The aldehyde in this compound makes it highly reactive toward nucleophiles (e.g., Grignard reagents or amines), unlike the carboxylic acid (proton donor) and ester (hydrolyzable) groups in analogs .

In contrast, the 2-chlorophenyl substituent in 5-[(2-chlorophenyl)sulfanyl]pentanoic acid directs electrophilic aromatic substitution due to its electron-withdrawing nature . The methylsulfinyl group in the ester analog increases oxidation state, making it more polar and reactive in redox reactions compared to thioether-containing compounds .

Physical Properties :

  • The carboxylic acid derivative (244.74 g/mol) has a higher molar mass than the aldehyde (208.32 g/mol) and ester (178.25 g/mol), reflecting differences in atomic composition (e.g., chlorine in the acid) .

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